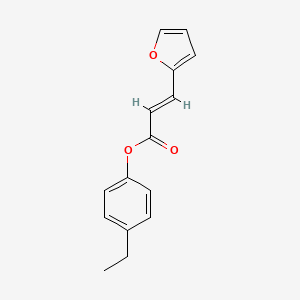

(E)-4-ethylphenyl 3-(furan-2-yl)acrylate

Description

Properties

IUPAC Name |

(4-ethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-12-5-7-14(8-6-12)18-15(16)10-9-13-4-3-11-17-13/h3-11H,2H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQWZOJVPMWZQC-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate typically involves the esterification of (E)-3-(furan-2-yl)acrylic acid with 4-ethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve a high yield of the desired ester.

Industrial Production Methods

Industrial production of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate may involve continuous flow synthesis techniques to optimize yield and efficiency. These methods can include the use of packed-bed reactors and catalytic systems to streamline the esterification process . The choice of catalysts and solvents, as well as the optimization of reaction parameters such as temperature and flow rate, are crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-ethylphenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.

Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated esters.

Substitution: Halogenated or nitrated derivatives of the ethylphenyl group.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of furan-based compounds, including (E)-4-ethylphenyl 3-(furan-2-yl)acrylate, exhibit significant antimicrobial properties. A study highlighted the synthesis of 3-(furan-2-yl)propenoic acids and their esters, which showed effectiveness against various pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations of 64 µg/mL . These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

Furan derivatives have been explored for their anticancer activities. A study involving acrylamide derivatives indicated that modifications incorporating furan moieties could enhance binding affinity to tubulin proteins, which are critical targets in cancer therapy. The compound's structure allows for hydrogen bonding interactions with key amino acids in the binding site, suggesting a pathway for developing effective anticancer drugs .

UV Radiation Absorption

The compound has been investigated as a potential UV radiation absorber due to its ability to absorb UV light effectively. Research on similar furan-based compounds revealed their solubility in various oils and cosmetic ingredients, making them suitable for use in sunscreens. The absorption spectrum indicated strong UV protection capabilities with a maximum absorption wavelength around 339 nm . This property is crucial for formulating eco-friendly sunscreens that provide broad-spectrum protection.

Formulation in Sunscreens

The innovative use of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate in cosmetic formulations has been explored extensively. Its ability to dissolve well in common oils and its high photostability make it an attractive ingredient for sunscreen products. Studies have shown that formulations containing this compound can effectively protect against both UVA and UVB radiation, thereby enhancing skin protection while ensuring compatibility with other cosmetic ingredients .

Antimicrobial Activity Data

| Compound | Pathogen | Concentration (µg/mL) | Activity |

|---|---|---|---|

| (E)-4-ethylphenyl 3-(furan-2-yl)acrylate | Candida albicans | 64 | Effective |

| Escherichia coli | 64 | Effective | |

| Staphylococcus aureus | 64 | Effective |

UV Absorption Properties

| Compound | λMAX (nm) | Solubility | Application |

|---|---|---|---|

| (E)-4-ethylphenyl 3-(furan-2-yl)acrylate | 339 | High in oils | Sunscreen formulations |

Mechanism of Action

The mechanism of action of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate, particularly in its antifungal applications, involves the inhibition of ergosterol biosynthesis in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and cell death . The compound may interact with enzymes involved in the ergosterol biosynthesis pathway, disrupting the normal function and growth of fungal cells.

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., 4-ethylphenyl in ) may improve thermal stability but reduce solubility in polar solvents.

Physical and Spectral Properties

NMR Spectroscopy

- Carbonyl Signals : In (E)-methyl 3-(furan-2-yl)acrylate derivatives, carbonyl carbons resonate at δ 166–168 ppm (ester C=O) and δ 163–165 ppm (α,β-unsaturated C=O) in $^{13}\text{C}$ NMR .

- Aromatic Regions : Furan protons appear as doublets at δ 6.3–7.2 ppm in $^{1}\text{H}$ NMR, while 4-ethylphenyl groups show signals at δ 1.2–1.4 ppm (CH$3$) and δ 2.6–2.8 ppm (CH$2$) .

Mass Spectrometry

- Molecular Ion Peaks : Ethyl 3-(furan-2-yl)acrylates exhibit [M+Na]$^+$ peaks at m/z ~196–326, consistent with their molecular weights .

- HRMS Accuracy : Reported HRMS data for analogs (e.g., Δ < 0.001 ppm in ) confirm structural assignments.

Validation and Computational Insights

- X-ray Crystallography : Structures like (E)-methyl 3-(4-ethylphenyl)-...acrylate are validated using SHELX software, ensuring precise bond-length and angle measurements .

Q & A

Q. What are the optimal synthetic routes for (E)-4-ethylphenyl 3-(furan-2-yl)acrylate, and how do reaction conditions influence yield and purity?

The synthesis of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate typically involves multi-step reactions, such as:

- Knoevenagel condensation : Reaction between a furan-substituted aldehyde and an acrylate ester under basic conditions (e.g., piperidine catalyst) .

- Cross-coupling reactions : Palladium-catalyzed coupling to introduce the 4-ethylphenyl group .

Key factors affecting yield and purity include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but require careful monitoring to avoid side products .

- Purification methods : Column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Spectroscopy :

- NMR : 1H and 13C NMR confirm the (E)-configuration of the acrylate moiety and substituent positions on the furan and phenyl rings .

- IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

- Crystallography :

Q. What common chemical reactions does this compound undergo, and how are they utilized in derivatization?

Reactions include:

- Reduction : Nitro groups (if present) are reduced to amines using H2/Pd-C or NaBH4, enabling bioactive derivative synthesis .

- Electrophilic substitution : Halogenation (e.g., Br2/FeBr3) on the furan ring for further functionalization .

- Hydrolysis : Ester groups are cleaved under acidic/basic conditions to generate carboxylic acids for polymer applications .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and thermodynamic properties?

DFT studies (e.g., B3LYP functional) calculate:

- Thermochemical data : Atomization energies and ionization potentials with <3 kcal/mol deviation from experimental values .

- Electronic properties : Frontier molecular orbitals (HOMO/LUMO) reveal nucleophilic/electrophilic sites, guiding reaction design .

- Transition states : Simulate reaction pathways for optimizing catalysis or selectivity .

Q. What strategies resolve contradictions in crystallographic data or spectroscopic analysis?

- Structure validation : Tools like PLATON check for missed symmetry, disorder, or twinning in crystallographic data .

- Data reconciliation : Compare NMR coupling constants (e.g., J values for E/Z isomers) with X-ray-derived torsion angles .

- Multi-method validation : Overlay IR and Raman spectra to confirm functional group assignments .

Q. How does substituent variation on the phenyl and furan rings influence biological activity?

Comparative studies of analogs reveal:

| Compound | Substituents | Bioactivity (IC50) | Mechanism |

|---|---|---|---|

| (E)-4-ethylphenyl derivative | 4-Et, furan | 12 µM (anticancer) | Apoptosis induction |

| 4-Nitrophenyl analog | 4-NO2, furan | 8 µM (antimicrobial) | Enzyme inhibition |

| 3,4-Dichlorophenyl analog | 3,4-Cl2, furan | 5 µM (anti-inflammatory) | COX-2 inhibition |

Key trends:

- Electron-withdrawing groups (e.g., NO2, Cl) enhance antimicrobial activity .

- Bulky substituents (e.g., Et) improve lipid solubility, boosting cellular uptake .

Q. How are reaction conditions optimized for green synthesis and scalability?

- Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time from hours to minutes .

- Solvent-free conditions : Microwave-assisted synthesis minimizes waste and energy use .

- Catalyst recycling : Immobilized Pd catalysts reduce costs and improve sustainability .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action in biological systems?

- Molecular docking : Predicts binding affinity to targets (e.g., DNA topoisomerase II) .

- Kinetic assays : Measure enzyme inhibition (e.g., MIC values for antimicrobial activity) .

- Metabolomics : Tracks cellular metabolite changes to identify pathways affected .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.